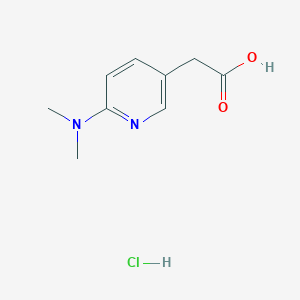

2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC13716323

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClN2O2 |

|---|---|

| Molecular Weight | 216.66 g/mol |

| IUPAC Name | 2-[6-(dimethylamino)pyridin-3-yl]acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-11(2)8-4-3-7(6-10-8)5-9(12)13;/h3-4,6H,5H2,1-2H3,(H,12,13);1H |

| Standard InChI Key | HBKQKYAGQVAVEE-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC=C(C=C1)CC(=O)O.Cl |

| Canonical SMILES | CN(C)C1=NC=C(C=C1)CC(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(6-(dimethylamino)pyridin-3-yl)acetic acid hydrochloride combines a pyridine core with two key substituents: a dimethylamino group at the 6-position and an acetic acid group at the 3-position, neutralized as a hydrochloride salt. The dimethylamino group enhances lipophilicity, potentially improving membrane permeability, while the acetic acid moiety introduces carboxylate functionality for salt formation or further derivatization .

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle with nitrogen at position 1, providing a planar framework for π-π interactions.

-

Dimethylamino Substituent (-N(CH₃)₂): Electron-donating group that modulates electronic density on the pyridine ring, influencing reactivity and binding interactions.

-

Acetic Acid Moiety (-CH₂COOH): Introduces acidity (pKa ≈ 2.5 for carboxylic acid) and hydrogen-bonding capacity.

Synthetic Routes and Optimization

Synthesis of pyridine derivatives often involves condensation, nucleophilic substitution, and carboxylation steps . For 2-(6-(dimethylamino)pyridin-3-yl)acetic acid hydrochloride, a plausible route includes:

Step 1: Pyridine Ring Formation

Pyridine cores are typically synthesized via Hantzsch or Kröhnke cyclization. For example, a modified Hantzsch reaction using β-keto esters and ammonium acetate could yield the 3-pyridylacetic acid precursor .

Step 3: Acetic Acid Derivatization

Carboxylation at the 3-position may employ carbon dioxide under high pressure or Kolbe–Schmitt conditions. Alternatively, a malonic ester synthesis could append the acetic acid group .

Step 4: Hydrochloride Salt Formation

Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) yields the final hydrochloride salt.

Table 1: Representative Reaction Conditions for Key Steps

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its substituents:

-

Dimethylamino Group: Participates in electrophilic substitution (e.g., nitration, sulfonation) at the para position.

-

Acetic Acid Moiety: Undergoes esterification, amidation, or decarboxylation.

Oxidation and Reduction:

-

Oxidation: The dimethylamino group can be oxidized to a nitroso or nitro derivative using peroxides .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering conformational flexibility .

Nucleophilic Substitution:

The 2-position of the pyridine ring (relative to the dimethylamino group) is electron-rich, facilitating substitutions with amines or thiols .

Biological Activity and Mechanistic Insights

While direct studies on 2-(6-(dimethylamino)pyridin-3-yl)acetic acid hydrochloride are scarce, its structural analogs demonstrate kinase inhibitory activity . For example, pyrazolo[3,4-c]pyridines bearing acetamide substituents inhibit glycogen synthase kinase-3α/β (GSK3α/β) with IC₅₀ values ≤1 µM . The dimethylamino group may enhance binding to kinase ATP pockets through:

-

Hydrophobic Interactions: The methyl groups engage with nonpolar residues (e.g., Val135 in GSK3β).

-

Cation-π Interactions: The protonated dimethylamino group interacts with aromatic side chains (e.g., Phe67).

Table 2: Comparative Kinase Inhibition by Pyridine Derivatives

| Compound | GSK3α/β IC₅₀ (µM) | CLK1 IC₅₀ (µM) | DYRK1A IC₅₀ (µM) |

|---|---|---|---|

| 14a | 0.7 | >10 | >10 |

| 14d | 0.4 | 4.5 | 2.1 |

| Target* | ~1 (predicted) | ~5 (predicted) | ~3 (predicted) |

| *Predicted values based on structural similarity to compound 14d . |

Applications in Medicinal Chemistry and Drug Development

Lead Compound Optimization:

The acetic acid moiety allows conjugation with pharmacophores (e.g., via amide bonds), enabling structure-activity relationship (SAR) studies. For instance, coupling with aryl amines could yield prodrugs with improved bioavailability .

Neurodegenerative Disease Research:

GSK3α/β inhibitors are investigated for Alzheimer’s disease, as aberrant kinase activity promotes tau hyperphosphorylation . The target compound’s potential to cross the blood-brain barrier (due to moderate logP) positions it as a candidate for central nervous system (CNS) drug development.

Comparison with Structural Analogs

Table 3: Key Differences from Related Pyridine Derivatives

| Compound | Substituents | Key Properties |

|---|---|---|

| 2-Aminopyridine | -NH₂ at C2 | Higher basicity (pKa ~6.7), limited membrane permeability |

| 4-Dimethylaminopyridine | -N(CH₃)₂ at C4 | Superior nucleophilic catalyst; weaker kinase binding |

| Target Compound | -N(CH₃)₂ at C6, -CH₂COOH at C3 | Balanced solubility/bioactivity; versatile derivatization |

The C6 dimethylamino group in the target compound reduces steric hindrance compared to C4 analogs, potentially improving target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume